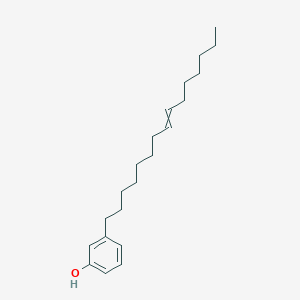

3-Pentadec-8-enylphenol

Description

Natural Occurrence

3-Pentadec-8-enylphenol is found predominantly in plants belonging to the Anacardiaceae family. scielo.br It is a primary constituent of cardanol (B1251761), which is obtained from the liquid of the cashew nut shell (Anacardium occidentale). nih.gov Beyond the well-known cashew, this compound has also been identified in other species, including the fruit of the Ginkgo biloba tree and various plants from the Knema genus, such as Knema pachycarpa, K. stellata, and K. laurina. researchgate.netnih.gov The presence of such phenolic lipids is considered a chemotaxonomic marker for the Anacardiaceae family. scielo.br

Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to its acidic precursor, 6-[8(Z)-pentadecenyl]salicylic acid, a type of anacardic acid. nih.govwikipedia.org Anacardic acids are synthesized in plants through a type III polyketide synthase pathway. researchgate.net This process involves the use of fatty acid Coenzyme A esters as a starting point. Labeling studies have confirmed that the salicylic (B10762653) acid portion of the molecule is created via the polyketide pathway from acetate (B1210297) units derived from malonyl-CoA, rather than the more common shikimic acid pathway for phenolic compounds. researchgate.netnih.gov

The conversion of anacardic acid to this compound (as part of cardanol) is most commonly achieved through thermal decarboxylation. nih.govwikipedia.org When cashew nut shells are heated during industrial processing, the anacardic acid loses a carboxyl group (CO2) to form cardanol. nih.gov While this decarboxylation is often induced by heat processing, the presence of the compound in various plant tissues suggests that natural, enzymatic decarboxylation may also occur. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-pentadec-8-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKVIMNNMLKUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287455 | |

| Record name | Phenol, 3-(8-pentadecenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cashew, nutshell liq. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

8007-24-7, 52302-99-5 | |

| Record name | Cashew, nutshell liq. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(8-pentadecenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cashew, nutshell liq. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cashew (Anacardium occidentale) Nutshell Extract, Decarboxylated, Distilled | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Potential for in Situ Derivatization in Plant Tissues

Research on Enzymatic Conversion

Research into the biosynthesis of urushiols, the allergenic catechols found in poison ivy (Toxicodendron radicans), provides strong evidence for the potential in situ derivatization of cardanol-like molecules. A key proposed step in urushiol (B600771) biosynthesis is the enzymatic conversion of anacardic acid to cardanol (B1251761), followed by the hydroxylation of cardanol to form a catechol structure (urushiol). usda.gov Ongoing research aims to identify the specific hydroxylase enzymes responsible for this conversion in poison ivy. usda.gov Although these specific enzymes have not yet been fully characterized, the hypothesis points to a natural pathway for modifying the phenolic ring of cardanol within plant tissues. usda.gov

Metabolic Allocation and Modification

Further evidence for in situ modification comes from studies on the allocation of secondary metabolites within plants. For example, research on the neotropical shrub Piper sancti-felicis revealed that different alkenylphenols are found in varying concentrations across different plant tissues like the pulp, seeds, and leaves. scispace.comuoguelph.ca This differential allocation implies that these compounds are actively metabolized, transported, and potentially interconverted or derivatized as part of the plant's defense strategy.

Additionally, related plant species have been shown to produce naturally derivatized forms of similar phenolic lipids. In a study on Knema laurina, a new compound, (+)-2-hydroxy-6-(10'-hydroxypentadec-8'(E)-enyl)benzoic acid, was isolated. nih.gov This molecule is a hydroxylated derivative of an anacardic acid. While not a derivative of this compound itself, its existence demonstrates the plant's enzymatic machinery is capable of carrying out hydroxylation reactions on these long-chain phenolic lipid structures. This supports the plausibility of similar enzymatic modifications occurring on this compound in other plant species.

Table of Research Findings on Alkenylphenol Derivatization

| Finding | Plant Species/System | Implication for In Situ Derivatization | Reference |

|---|---|---|---|

| Proposed pathway involves enzymatic hydroxylation of cardanol to urushiol. | Poison Ivy (Toxicodendron radicans) | Suggests a natural, enzymatic pathway for modifying the phenolic ring of cardanol. | usda.gov |

| Differential concentration of various alkenylphenols across leaves, pulp, and seeds. | Piper sancti-felicis | Indicates active metabolic processing and potential interconversion of phenolic lipids. | scispace.comuoguelph.ca |

| Isolation of a naturally hydroxylated anacardic acid derivative. | Knema laurina | Demonstrates the plant's enzymatic capability to hydroxylate long-chain phenolic lipids. | nih.gov |

Chemical Synthesis and Synthetic Methodologies

Strategies for De Novo Laboratory Synthesis

While 3-pentadec-8-enylphenol is readily obtained from the distillation of cashew nut shell liquid (CNSL), its complete synthesis in the laboratory presents a significant challenge, primarily due to the difficulty in controlling regioselectivity on the phenol (B47542) ring and the stereochemistry of the unsaturated alkyl chain. google.com

The laboratory synthesis of substituted phenols traditionally relies on methods such as Friedel-Crafts alkylation. rsc.org This electrophilic aromatic substitution is a cornerstone of C-C bond formation on an aromatic ring. In the context of this compound, this would theoretically involve the alkylation of phenol with a C15 mono-unsaturated alkene, such as 8-pentadecene.

However, this approach is fraught with challenges:

Regioselectivity: Friedel-Crafts alkylation of phenol typically yields a mixture of ortho- and para-substituted products, with the meta-isomer being a minor component. rsc.org Achieving selective meta-alkylation is notoriously difficult.

Over-alkylation: The initial alkylation product can be more reactive than phenol itself, often leading to the formation of di- and poly-alkylated phenols. rsc.org

Carbocation Rearrangement: The use of a long-chain alkene like 8-pentadecene under acidic conditions can lead to carbocation rearrangements, resulting in a mixture of isomers with the double bond at various positions along the alkyl chain.

Alternative strategies could involve multi-step sequences, such as the acylation of phenol followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction), but this adds complexity and may not be compatible with the internal double bond. acs.org A plausible, though complex, route might involve the synthesis of a Grignard reagent from a protected 3-bromophenol (B21344) and its coupling with an appropriate C15 alkenyl halide. Given these synthetic hurdles, the isolation of this compound from natural CNSL remains the most practical and economically viable method of production.

The pentadec-8-enyl side chain in naturally occurring this compound is predominantly the (Z)-isomer (cis). A key challenge in a de novo synthesis would be the stereoselective construction of this internal double bond. Several modern synthetic methods offer potential pathways to achieve this:

Wittig Reaction: The reaction of a C8 phosphonium (B103445) ylide with a C7 aldehyde (or vice versa), where one fragment is attached to the phenol ring, could form the C15 chain. The use of salt-free conditions or specific ylide types can favor the formation of the Z-alkene.

Alkyne Reduction: A well-established method involves the partial reduction of an internal alkyne. The synthesis could proceed via Sonogashira coupling of a protected 3-iodophenol (B1680319) with a terminal alkyne, followed by stereoselective reduction of the resulting internal alkyne. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic reagent for the syn-hydrogenation of alkynes to yield (Z)-alkenes. More modern methods, including electrochemical palladium-catalyzed alkyne reduction, also show high chemo- and stereoselectivity for Z-alkenes. rsc.org

Julia Olefination: A modified Julia olefination between α-halomethyl sulfones and aldehydes can produce alkenyl halides with high Z-stereoselectivity, which could then be coupled to the phenolic moiety. organic-chemistry.org

These strategies, while theoretically sound, would involve multiple steps, protection/deprotection sequences for the phenolic hydroxyl group, and careful purification, further underscoring the efficiency of utilizing the natural product.

Derivatization and Functionalization of this compound

The chemical versatility of this compound stems from its three reactive sites: the phenolic hydroxyl group, the aromatic ring, and the olefinic double bond in the C15 side chain. mdpi.com This allows for a wide array of derivatization and functionalization reactions.

The phenolic hydroxyl group of this compound can be readily converted into an ester. Esterification can modify the compound's physical properties, such as its solubility and viscosity, and is a common strategy for producing derivatives for various applications. researchgate.netacs.org

A primary example is the formation of 3-pentadec-8-enylphenyl acetate (B1210297) . This can be achieved through standard esterification procedures, such as reacting this compound with acetic anhydride, often in the presence of a base catalyst like pyridine (B92270) or a solid acid catalyst. illinois.edu The reaction converts the polar phenolic group into a less polar acetate ester. This modification is particularly relevant in the synthesis of plasticizers and other polymer additives. acs.org

| Reactant 1 | Reactant 2 | Product | Catalyst Example |

| This compound | Acetic Anhydride | 3-Pentadec-8-enylphenyl acetate | Pyridine |

| This compound | Methacrylic Acid | 3-Pentadec-8-enylphenyl methacrylate | Triphenyl phosphine |

This table presents examples of esterification reactions.

Research has explored the kinetics of esterification on related cardanol-based novolac resins with methacrylic acid, indicating the reaction proceeds efficiently, typically following first-order kinetics. researchgate.net

The carbon-carbon double bond in the pentadecenyl side chain can be saturated through catalytic hydrogenation. This reaction converts this compound into 3-pentadecylphenol (B1217947) , a fully saturated analogue. taylorandfrancis.comgoogle.com This transformation is significant as it improves the thermal and oxidative stability of the molecule by removing the reactive double bond.

The hydrogenation is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. taylorandfrancis.com

Common Catalysts and Conditions for Hydrogenation:

| Catalyst | Support | Pressure (H₂) | Temperature | Product | Yield/Selectivity |

| Palladium (Pd) | Carbon (C) | 60 psi | Ambient | 3-Pentadecylphenol | Excellent Yield |

| Platinum(IV) oxide (PtO₂) | - | 60 psi | Ambient | 3-Octyl-N,N,N-triethylanilinium iodide (from derivative) | 92% (of quaternized salt) |

| Nickel (Ni) | - | 50-200 bar | 200 °C | Saturated Hydrocarbons | High Conversion |

This table summarizes typical conditions for the hydrogenation of cardanol (B1251761) and its derivatives. Data compiled from multiple sources. taylorandfrancis.comgoogle.comscielo.br

The reaction can be performed under relatively mild conditions. For instance, using a 10% Pd/C catalyst in ethyl acetate at a hydrogen pressure of 60 psi can achieve complete saturation of the side chain within 30 to 60 minutes. google.com The resulting 3-pentadecylphenol is a key precursor for various industrial products, including surfactants, resins, and coatings where stability is paramount. researchgate.net

Olefin metathesis is a powerful tool for modifying the unsaturated side chain of this compound, enabling the synthesis of a variety of new and valuable molecules. researchgate.net This reaction, catalyzed by ruthenium-based complexes like Grubbs and Hoveyda-Grubbs catalysts, involves the breaking and reforming of carbon-carbon double bonds. mdpi.comsigmaaldrich.com

Cross-Metathesis: This intermolecular reaction involves the exchange of alkylidene fragments between two different olefins. A significant application is the ethenolysis of this compound (reaction with ethylene). This reaction cleaves the C15 side chain, yielding two shorter-chain olefins: 1-octene (B94956) and 3-(non-8-enyl)phenol . researchgate.netudsm.ac.tz Both products have industrial value; 1-octene is a comonomer in polymer production, and 3-(non-8-enyl)phenol is a precursor for detergents and other specialty chemicals. researchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): This intramolecular reaction is used to form cyclic compounds. While this compound itself cannot undergo RCM, derivatives containing a second double bond can be cyclized. For example, cardanol-based porphyrins, where two cardanol units are linked, have been subjected to RCM to create large, cyclic porphyrin structures. unisalento.itgoogle.com

| Metathesis Type | Reactant(s) | Catalyst Example | Key Product(s) | Reported Yield |

| Cross-Metathesis (Ethenolysis) | This compound, Ethylene (B1197577) | Hoveyda-Grubbs Catalyst | 3-(Non-8-enyl)phenol, 1-Octene | 76%, 65% |

| Cross-Metathesis | This compound, cis-2-Butene | Hoveyda-Grubbs 2nd Gen. | 3-(Dec-8-enyl)phenol | 98% |

| Ring-Closing Metathesis | Di-cardanol-substituted porphyrin | Grubbs 2nd Gen. Catalyst | Cyclic porphyrin derivative | 20-30% |

This table illustrates the application of olefin metathesis on this compound and its derivatives. Data compiled from multiple sources. mdpi.comresearchgate.netudsm.ac.tz

The efficiency and selectivity of metathesis reactions make it a cornerstone of green chemistry, allowing for the conversion of renewable resources like cardanol into a diverse array of fine chemicals. researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates chemical reactions with biological catalysis by enzymes, offers a sustainable and selective approach to chemical modifications. While chemoenzymatic methods for the de novo synthesis of this compound are not widely reported, this approach has been successfully applied to its derivatives, particularly for the modification of its unsaturated side chain. researchgate.netresearchgate.net

A significant example is the enzymatic epoxidation of the C8-C9 double bond in the pentadecenyl chain of cardanol. researchgate.net This reaction can be catalyzed by lipases, such as immobilized lipase (B570770) from Candida antarctica (Novozym 435). researchgate.net In this process, the lipase catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide in situ. This peracid then acts as the oxidizing agent to epoxidize the double bond of the cardanol derivative. researchgate.net This method is considered a green alternative to using pre-formed, less stable peracids like m-chloroperbenzoic acid (m-CPBA). researchgate.net

The epoxidized cardanol produced via this chemoenzymatic route can serve as a valuable intermediate. researchgate.net It can be subsequently polymerized using other enzymes, like peroxidase, or used as a precursor for creating bio-based plasticizers and other polymers. researchgate.netresearchgate.net This two-step enzymatic process, involving lipase for epoxidation and peroxidase for polymerization, demonstrates a powerful chemoenzymatic cascade for converting a natural resource into functional materials. researchgate.net

Structure Activity Relationship Sar Studies

Influence of the Phenolic Hydroxyl Group on Molecular Interactions

The phenolic hydroxyl (-OH) group is a cornerstone of 3-pentadec-8-enylphenol's reactivity and bioactivity. This functional group is a key participant in various non-covalent interactions, including hydrogen bonding, which significantly influences the molecule's behavior in different chemical and biological systems. nih.govscbt.com

The hydroxyl group can act as a hydrogen bond donor, interacting with electronegative atoms like oxygen and nitrogen in proteins and other biological macromolecules. nih.gov This capability is fundamental to many of the observed biological effects of phenols. For instance, the antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby stabilizing them and terminating oxidative chain reactions. mdpi.com The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring. mdpi.com

Furthermore, the hydroxyl group enhances the molecule's polarity, influencing its solubility and partitioning behavior in multiphasic systems, such as biological membranes. This amphiphilic nature, with a polar head and a nonpolar tail, allows phenolic lipids to orient themselves at interfaces, a property critical for their interaction with cell membranes. mdpi.comgerli.com The presence and position of the hydroxyl group can also affect the molecule's acidity and its ability to chelate metal ions, further expanding its range of potential molecular interactions.

Impact of the Unsaturated Alkyl Side Chain on Bioactivity

The long, unsaturated pentadecenyl side chain is the other defining feature of this compound, profoundly impacting its physical properties and biological activities. This hydrophobic tail governs the molecule's interaction with lipidic environments, such as the lipid bilayers of cell membranes. mdpi.com

The length and degree of unsaturation of the alkyl side chain are critical determinants of the bioactivity of phenolic lipids. Generally, an increase in the length of the alkyl chain enhances the molecule's lipophilicity, which can lead to increased interaction with and disruption of biological membranes. nih.gov This is often associated with increased hemolytic activity and cytotoxicity. nih.gov

The degree of unsaturation also plays a vital role. For some biological activities, such as the inhibition of certain enzymes like cyclooxygenases (COX), the presence of double bonds in the alkyl chain is crucial, with the level of unsaturation being more significant than the chain length itself. nih.gov In the context of antioxidant activity, anacardic acids with three double bonds in their side chains have demonstrated greater antioxidant capacity compared to those with one or two double bonds. nih.gov This suggests that the unsaturation can influence the stability of the radical formed during oxidation. nih.gov

| Feature | Impact on Bioactivity | Reference |

| Alkyl Chain Length | Longer chains increase lipophilicity and membrane interaction. | nih.gov |

| Degree of Unsaturation | Crucial for specific enzyme inhibition (e.g., COX). | nih.gov |

| Degree of Unsaturation | Higher unsaturation can enhance antioxidant capacity. | nih.gov |

The precise location (positional isomerism) and stereochemistry (geometric isomerism, i.e., cis or trans) of the double bond(s) within the alkyl chain can have a substantial impact on the molecule's three-dimensional structure and, consequently, its biological function. nih.gov The naturally occurring isomer of this compound typically features a cis (or Z) configuration at the C8 position. nih.gov

Comparative Analysis with Related Phenolic Lipids and Cardanols

This compound belongs to the cardanol (B1251761) family, which is a major component of technical Cashew Nut Shell Liquid (CNSL). CNSL is a mixture of four main phenolic compounds: anacardic acids, cardols, cardanols, and 2-methylcardol. ajol.info A comparative analysis helps to highlight the unique structure-activity aspects of this compound.

Anacardic Acids: These are salicylic (B10762653) acid derivatives, meaning they possess a carboxyl group (-COOH) in addition to the phenolic hydroxyl group. This carboxyl group significantly increases their polarity and acidity compared to cardanols. Anacardic acids generally exhibit stronger biological activities, including more potent antimicrobial and antioxidant effects, than cardanols. nih.gov The thermal decarboxylation of anacardic acids during the processing of cashew nuts yields cardanols.

Cardols: These are resorcinol (B1680541) derivatives, characterized by the presence of two hydroxyl groups on the phenolic ring. gerli.com The additional hydroxyl group increases their polarity and potential for hydrogen bonding compared to the monohydric cardanols. gerli.com

Cardanols: This group consists of phenols with a C15 alkyl side chain that varies in its degree of unsaturation (0, 1, 2, or 3 double bonds). This compound is the mono-unsaturated variant. researchgate.net The absence of the carboxyl group makes them less acidic and more lipophilic than anacardic acids.

This comparison underscores that the specific combination of the phenolic headgroup and the nature of the alkyl tail dictates the physicochemical properties and biological activities of these related compounds.

| Compound Family | Key Structural Difference from this compound | Impact on Properties |

| Anacardic Acids | Presence of a carboxyl group. | More polar, more acidic, often stronger bioactivity. |

| Cardols | Presence of a second hydroxyl group (resorcinol structure). | More polar, increased hydrogen bonding potential. |

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for systematically studying the SAR of compounds like this compound. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

In a typical QSAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors quantify different aspects of the molecular structure, such as:

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP).

Electronic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. insilico.eu

Steric or topological properties: Which describe the size, shape, and branching of the molecule. mdpi.com

By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition), a predictive model can be developed. insilico.euresearchgate.net For phenolic compounds, QSAR studies have been employed to predict their toxicity and other biological activities. These models can help to identify the key structural features responsible for a particular effect and can be used to predict the activity of new, untested compounds, thereby guiding the design of novel molecules with desired properties. insilico.eu While specific QSAR models for this compound are not extensively reported in the provided context, the principles are broadly applicable to this class of compounds.

Mechanistic Investigations of Biological Activities in Vitro and in Vivo Animal Models

Antimicrobial Action Mechanisms

3-Pentadec-8-enylphenol has demonstrated a range of antimicrobial properties, which are attributed to its unique chemical structure. researchgate.net

Phenolic compounds, including this compound, are known for their antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.commjima.org The proposed mechanism of action for phenolic acids often involves a decrease in the extracellular pH. mdpi.com The lipophilic nature of these compounds, conferred by the long alkyl chain, allows them to cross the bacterial cell membrane via passive diffusion, particularly in their undissociated form. mdpi.com

Once at the membrane, they can disrupt the lipid bilayer, leading to increased permeability. mdpi.com In Gram-negative bacteria, the outer membrane, rich in lipopolysaccharides, typically presents a barrier to hydrophobic compounds. mdpi.com However, phenolic compounds can accumulate in the lipid bilayers, damaging lipoprotein interactions and compromising membrane integrity. mdpi.com For Gram-positive bacteria, which lack this outer membrane, a primary mechanism involves hyperacidification, which alters the cell membrane potential and affects the sodium-potassium pump. mdpi.com

Studies on brown propolis, which contains (Z)-3-(pentadec-8-en-1)yl phenol (B47542), have shown antibacterial activity against Gram-positive bacteria. scielo.br

Table 1: Minimum Inhibitory Concentration (MIC) of Brown Propolis Extract Containing this compound against Gram-positive Bacteria

| Bacterial Strain | MIC Range (mg/mL) | Reference |

| Staphylococcus aureus | 0.25 - 0.50 | scielo.br |

| Bacillus cereus | 0.25 - 0.50 | scielo.br |

This table is interactive. Click on the headers to sort the data.

The antifungal activity of phenolic compounds is often linked to their interaction with the fungal cell membrane and its components. nih.govresearchgate.net A primary target for many antifungal agents is ergosterol (B1671047), the main sterol in the fungal cell membrane, which is crucial for maintaining membrane integrity and function. nih.govmdpi.comresearchgate.net The mechanism of some antifungal compounds involves binding to ergosterol, leading to the disruption of the membrane. researchgate.net Inhibition of ergosterol synthesis is another key mechanism, which perturbs the biogenesis of the fungal plasma membrane. nih.govmdpi.com

While direct studies on this compound's effect on ergosterol are limited, its phenolic structure suggests a potential to disrupt fungal cell membranes. Research on other natural compounds has shown that they can cause fungal cell membrane disruption and inhibit ergosterol synthesis. nih.gov For instance, some nitroheteroaryl-1,3,4-thiadiazole derivatives have been observed to cause deformation of fungal hyphae, depletion of their contents, and destruction of the cell membrane and organelles, even without significantly affecting ergosterol levels. mjima.org This suggests that this compound may act through similar mechanisms involving direct membrane damage.

Currently, there is limited direct research available from the provided search results specifically investigating the antinematodal mechanisms of this compound. However, studies on other natural compounds provide insights into potential pathways. For example, the inhibition of the enzyme Carnitine Palmitoyltransferase 2 (CPT 2), which is a "metabolic checkpoint" in nematodes, has been identified as a target for antinematodal drugs. nih.gov Inhibition of this enzyme disrupts vital functions and can lead to the death of the nematode. nih.gov Given that other plant-derived molecules have been investigated for this activity, it represents a plausible, though unconfirmed, mechanism for phenolic compounds like this compound. nih.gov

Anti-inflammatory Pathways and Cellular Modulation

Phenolic compounds are recognized for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways. mdpi.comresearchgate.netecrjournal.comfrontiersin.org A central mechanism involves the inhibition of the Nuclear Factor-kappaB (NF-κB) pathway. mdpi.comresearchgate.netecrjournal.com NF-κB is a transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). ecrjournal.comscirp.org

In addition to NF-κB, the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also critical in regulating inflammatory responses. researchgate.net These pathways can be activated by stimuli such as lipopolysaccharide (LPS) and are involved in the production of inflammatory mediators. researchgate.net Inhibition of the NF-κB and MAPK pathways by phenolic compounds leads to a reduction in the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby attenuating the inflammatory response. researchgate.netscirp.org

Antioxidant Mechanisms and Reactive Oxygen Species Modulation

This compound exhibits significant antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress and cellular damage. rjpbcs.com

Table 2: Potential Antioxidant Mechanisms of this compound

| Mechanism | Description | Potential Effect of this compound |

| ROS Scavenging | Direct neutralization of reactive oxygen species. | Scavenges free radicals, reducing cellular damage. |

| Modulation of SOD activity | Superoxide dismutase (SOD) converts O₂⁻ to H₂O₂. rjpbcs.com | May enhance SOD activity to manage superoxide levels. |

| Modulation of CAT activity | Catalase (CAT) decomposes H₂O₂ to H₂O and O₂. rjpbcs.com | Could increase CAT activity to detoxify hydrogen peroxide. |

| Inhibition of Lipid Peroxidation | Prevents the oxidative degradation of lipids in cell membranes. mdpi.com | The phenolic structure may inhibit lipid peroxidation chain reactions. |

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition and Modulation Studies

This compound and related phenolic compounds have been shown to inhibit or modulate the activity of various enzymes. jmb.or.kr This inhibition is a key aspect of their biological effects. The type of inhibition can vary, with common forms being competitive, uncompetitive, and noncompetitive, each described by distinct kinetic mechanisms. sci-hub.se

One notable example is the anti-tyrosinase activity of this compound (cardanol monoene). Tyrosinase is a key enzyme in the synthesis of melanin (B1238610). Research has demonstrated that cardanol (B1251761) monoene acts as a reversible inhibitor of tyrosinase. Kinetic studies are essential for characterizing the nature of this inhibition, often determining parameters like the IC₅₀ value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%. sci-hub.sesigmaaldrich.com

Table 3: Enzyme Inhibition by this compound and Related Phenolic Compounds

| Enzyme | Compound | Inhibition Data | Type of Inhibition | Reference |

| Tyrosinase | This compound | IC₅₀: 56 µM | Reversible | |

| α-Glucosidase | Phenolic Compounds | - | Inhibition | |

| Pectinase | General Substrates | - | Substrate Inhibition | jmb.or.kr |

Cathepsin D Inhibition

This compound is predicted to act as an inhibitor of Cathepsin D, a lysosomal aspartic protease. plantaedb.com Computational predictions suggest a high probability (99.06%) of this interaction. plantaedb.com Cathepsin D is a crucial enzyme involved in cellular protein degradation, and its activity is considered significant in the post-mortem degradation of muscle tissue. csic.es It is also implicated in lipid homeostasis and inflammation, particularly in metabolic dysfunction-associated steatohepatitis (MASH). nih.gov While direct experimental values for this compound are not detailed, some analyses describe its inhibitory effect on Cathepsin D as moderate.

Table 1: Predicted Cathepsin D Inhibition by this compound

| Target Enzyme | Predicted Interaction | Probability | Source |

|---|

HERG Potassium Channel Modulation

The human ether-à-go-go-related gene (HERG) encodes the alpha subunit of a potassium ion channel that is critical for cardiac repolarization. scbt.comnih.gov These channels, responsible for the IKr current, ensure the proper electrical activity and rhythm of the heart. nih.govfrontiersin.org Inhibition of the HERG channel can prolong the cardiac action potential, which may lead to life-threatening arrhythmias. scbt.comnih.gov

This compound has been identified as a potent blocker of the HERG potassium channel. Predictive models also indicate a significant probability (94.50%) of this compound interacting with the HERG channel. plantaedb.com The mechanism often involves the binding of inhibitors to specific sites within the channel's pore, obstructing the flow of potassium ions. scbt.com This modulation highlights the compound's potential to influence cardiac electrophysiology.

Table 2: Predicted HERG Potassium Channel Modulation by this compound

| Target Channel | Predicted Interaction | Probability | Source |

|---|

Pregnane X Receptor Activation

The Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic sensing nuclear receptor (SXR), is a key regulator of drug and xenobiotic metabolism. indigobiosciences.comoaepublish.comnih.gov It is found mainly in the liver and intestines. frontiersin.org Upon activation by a ligand, PXR translocates to the cell nucleus and regulates the transcription of genes encoding metabolic enzymes and drug transporters, such as those from the Cytochrome P450 family (e.g., CYP3A4) and the ABCB1/MDR1 gene. indigobiosciences.comoaepublish.comnih.gov

Computational analysis predicts that this compound is an activator of the Pregnane X Receptor, with a model-based probability of 93.22%. plantaedb.com This suggests that the compound may influence the metabolic pathways controlled by PXR, affecting the breakdown and clearance of various endogenous and foreign substances. nih.gov

Table 3: Predicted Pregnane X Receptor Activation by this compound

| Target Receptor | Predicted Interaction | Probability | Source |

|---|

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. plos.org By catalyzing the initial rate-limiting steps of melanogenesis, it is a primary target for agents designed to address hyperpigmentation. plos.orgbioline.org.br

This compound, also known as cardanol monoene, demonstrates reversible inhibitory activity against tyrosinase in vitro, with a reported half-maximal inhibitory concentration (IC50) value of 56 µM. This enzymatic inhibition suggests its potential as a modulator of melanin production. Studies on related plant extracts and compounds have also highlighted the potential of phenolic lipids as tyrosinase inhibitors. up.ac.zaresearchgate.net

Table 4: In Vitro Tyrosinase Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 Value | Type of Inhibition | Source |

|---|

Acetylcholinesterase Inhibitory Activities

Acetylcholinesterase (AChE) is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. e-nps.or.kr

Phenolic compounds isolated from the genus Knema, which includes this compound, have been shown to possess acetylcholinesterase inhibitory activities. researchgate.net Research on compounds extracted from Knema laurina has identified potent AChE inhibitors among structurally similar alkenyl phenols and salicylic (B10762653) acid derivatives. nih.gov For instance, 2-hydroxy-6-(10'(Z)-heptadecenyl)benzoic acid, a related compound, showed strong AChE inhibition with an IC50 of 0.573 µM. nih.gov While a specific IC50 value for this compound is not provided in these studies, its presence in a plant genus known for these properties suggests its potential contribution to the observed bioactivity. researchgate.netnih.gov

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of a Structurally Related Compound

| Compound | Source Organism | Target Enzyme | IC50 Value (µM) | Source |

|---|

Modulation of Cellular Processes and Molecular Targets

Beyond specific enzyme and receptor interactions, this compound is involved in the modulation of broader cellular processes. One of the key mechanisms through which it exerts its biological effects is the induction of apoptosis, or programmed cell death, by activating mitochondrial pathways in cancer cells. Furthermore, its ability to scavenge reactive oxygen species (ROS) points to a significant antioxidant activity, which contributes to cellular protection against oxidative stress. The compound is also known to suppress the activation of NF-kappa-B, a protein complex that controls the transcription of DNA, cytokine production, and cell survival, indicating a role in anti-inflammatory pathways.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of 3-pentadec-8-enylphenol and verifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework. researchgate.netst-andrews.ac.uk

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. For this compound, ¹H NMR spectra show characteristic signals for the aromatic protons on the phenol (B47542) ring, the olefinic protons of the carbon-carbon double bond in the alkenyl side chain, the methylene (B1212753) protons adjacent to the aromatic ring and the double bond, the aliphatic methylene protons, and the terminal methyl group. The chemical shifts (δ) and coupling constants (J) of these signals provide information about the connectivity of the atoms.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom, including the aromatic carbons, the olefinic carbons, and the various aliphatic carbons in the side chain. st-andrews.ac.uk DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. researchgate.netharvard.edu COSY spectra reveal proton-proton couplings, helping to trace the connections within the alkenyl chain. HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the attachment of the pentadecenyl chain to the phenol ring and for assigning the specific positions of substituents. harvard.edu

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.60-7.20 (m) | 112.0-130.0 |

| Phenolic OH | 4.50-5.50 (br s) | - |

| Olefinic CH=CH | 5.30-5.40 (m) | 129.0-131.0 |

| Ar-CH₂- | 2.50-2.60 (t) | 35.0-37.0 |

| =CH-CH₂- | 1.90-2.10 (m) | 26.0-28.0 |

| Aliphatic -(CH₂)n- | 1.20-1.40 (m) | 22.0-32.0 |

| Terminal -CH₃ | 0.80-0.90 (t) | 14.0-15.0 |

| Note: The exact chemical shifts can vary depending on the solvent and the specific isomer. |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula (C₂₁H₃₄O). researchgate.net The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. Common fragmentation pathways for alkylphenols include benzylic cleavage and cleavages along the aliphatic chain.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net GC separates the components of a mixture, and the MS then provides a mass spectrum for each component as it elutes from the GC column. GC-MS is particularly useful for identifying this compound in complex mixtures like CNSL and for determining the position of the double bond in the alkenyl side chain through analysis of the fragmentation patterns of derivatized compounds. researchgate.net The molecular ion peak [M]⁺ is typically observed, confirming the molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. google.com

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group of the phenol.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds in the aromatic ring.

C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-2960 cm⁻¹ correspond to the C-H bonds of the long aliphatic side chain.

C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

C=C Stretch (Alkene): An absorption band around 1650 cm⁻¹ indicates the presence of the carbon-carbon double bond in the alkenyl side chain.

C-O Stretch: A strong absorption in the region of 1150-1250 cm⁻¹ is characteristic of the C-O stretching vibration of the phenol group.

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are essential for the isolation of this compound from natural sources and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound.

Isolation: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is effective for separating this compound from other components of CNSL.

Quantification: HPLC with UV detection is a common method for quantifying this compound. The phenolic ring absorbs UV light at a characteristic wavelength (around 270-280 nm), allowing for sensitive and accurate measurement of its concentration. Purity assessment of an isolated sample is also routinely performed using HPLC, with purity levels often exceeding 95% for research purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable tool for the analysis of this compound, particularly due to its volatility. drawellanalytical.com

Isolation: Preparative GC can be used to isolate small quantities of pure this compound from mixtures.

Quantification: When coupled with a suitable detector, such as a Flame Ionization Detector (FID), GC can be used for the quantitative analysis of this compound. The area under the chromatographic peak is proportional to the amount of the compound present. Prior to analysis, derivatization may be performed to improve the chromatographic properties and thermal stability of the compound.

Table 2: Summary of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | UV (270-280 nm) | Isolation, Quantification, Purity Assessment |

| GC | Various (e.g., non-polar or polar capillary columns) | Inert gas (e.g., Helium, Nitrogen) | MS, FID | Isolation, Quantification, Identification in mixtures |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for the separation and qualitative analysis of compounds within a mixture, such as the components of Cashew Nut Shell Liquid (CNSL). umass.eduuad.ac.id The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. umass.edusavemyexams.com The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher Retardation factor (R_f), while more polar compounds have stronger interactions with the polar silica gel and travel shorter distances. umass.edu

In the context of analyzing CNSL, TLC is effective for monitoring the separation of its main phenolic constituents. researchgate.netresearchgate.net this compound, as a component of cardanol (B1251761), is less polar than other phenols in CNSL like cardol, which has an additional hydroxyl group. researchgate.netresearchgate.net This difference in polarity allows for their effective separation on a TLC plate.

Researchers have successfully used a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) to separate the components of crude CNSL. semanticscholar.org For instance, using a 20% ethyl acetate in hexane solvent system, three major spots were identified after staining with iodine. semanticscholar.org Another study on hydrogenated cardanol reported the separation of cardanol, 2-methylcardol, and cardol using TLC, demonstrating the technique's utility in identifying the composition of the sample. researchgate.netresearchgate.net The separation of cardanol from the more polar cardol can also be confirmed by TLC examination after liquid-liquid extraction procedures. google.com The progress of isolation and purification of this compound and its derivatives is often monitored by TLC before the fractions are subjected to more advanced analytical techniques. mdpi.com

Below is a data table summarizing typical TLC separation results for components found in CNSL.

| Compound | Typical Mobile Phase | Reported R_f Value | Reference |

|---|---|---|---|

| Cardanol (containing this compound) | Hexane/Ethyl Acetate | 0.59 - 0.85 | researchgate.netsemanticscholar.org |

| 2-Methylcardol | Hexane/Ethyl Acetate | 0.38 | researchgate.net |

| Cardol | Hexane/Ethyl Acetate | 0.10 - 0.35 | researchgate.netsemanticscholar.org |

Advanced Methods for Analysis of Complex Mixtures

While TLC is an excellent tool for preliminary qualitative analysis, a more detailed characterization and quantification of this compound within complex mixtures like CNSL necessitates the use of more advanced and powerful analytical methods. mdpi.commdpi.com CNSL is a complex matrix containing a variety of phenolic lipids with differing degrees of unsaturation. researchgate.netimjst.org Therefore, hyphenated chromatographic and spectroscopic techniques are employed for comprehensive analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantification and purification of this compound. mdpi.com Reverse-phase HPLC, often using a C18 column, can effectively separate the monoene, diene, and triene constituents of cardanol. semanticscholar.org Detection is typically performed using a UV detector, with a wavelength set around 270–280 nm, which is suitable for phenolic compounds. semanticscholar.org The purity of isolated fractions is routinely confirmed by HPLC, with studies reporting yields of the monoene (this compound) fraction from CNSL. semanticscholar.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the detailed characterization of CNSL components. semanticscholar.org GC separates the volatile compounds in the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation patterns of each component, allowing for definitive structural identification. plos.org

Spectroscopic Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the structural elucidation of isolated compounds. semanticscholar.org ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the structure of the phenolic ring and the position and configuration of the double bond in the aliphatic side chain of this compound. semanticscholar.org FTIR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH) group of the phenol and the C=C double bond of the alkenyl chain. semanticscholar.org

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power compared to conventional GC-MS, providing a more detailed profile of the sample's composition. plos.org These advanced methods, often used in combination, provide the robust and detailed analytical data required for research and quality control. semanticscholar.orgplos.org

The following table summarizes the advanced analytical methods used for the characterization of this compound in complex mixtures.

| Analytical Method | Information Provided | Typical Application in Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification, Purity Assessment | Isolating and quantifying cardanol fractions (monoene, diene, triene) from CNSL. semanticscholar.orgmdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, Structural Identification, Molecular Weight | Characterizing the different phenolic components in crude or purified CNSL fractions. semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed Structural Elucidation (¹H & ¹³C) | Confirming the precise chemical structure of isolated this compound. semanticscholar.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Identifying hydroxyl (-OH) and alkenyl (C=C) functional groups. semanticscholar.org |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | High-Resolution Separation of Complex Mixtures | Detailed chemical fingerprinting of petroleum-derived substances and other complex mixtures. plos.org |

Emerging Research Applications and Potential Industrial Uses

Development of Bio-based Polymers and Resins

The drive towards sustainable and environmentally friendly materials has positioned 3-pentadec-8-enylphenol as a valuable monomer for polymer production. bilpubgroup.com Its phenolic nature and the reactivity of the long alkyl chain allow it to be incorporated into various polymer systems, often imparting desirable properties such as hydrophobicity, thermal stability, and flexibility. researchgate.net

Epoxy Resin Formulations

This compound and its derivatives, collectively known as cardanol (B1251761), are utilized in the formulation of epoxy resins. tandfonline.comresearchgate.net The phenolic hydroxyl group can react with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which can then be cured to create a cross-linked polymer network. The long, hydrophobic pentadecenyl chain enhances the flexibility and impact resistance of the resulting epoxy, while also improving its water and chemical resistance. These properties make cardanol-based epoxy resins suitable for a range of applications, including coatings, adhesives, and composites. bilpubgroup.com

Furthermore, phenalkamines, which are synthesized through the Mannich reaction of cardanol (containing this compound), formaldehyde, and an amine, are widely used as curing agents for epoxy resins. These curing agents are effective at low temperatures and in humid conditions, making them valuable for marine and industrial maintenance coatings.

Thermoplastic Modifiers and Bio-based Plasticizers

The long aliphatic chain of this compound makes it an effective modifier for thermoplastics. researchgate.net When incorporated into polymer matrices, it can act as an internal plasticizer, increasing the flexibility and processability of the material. tandfonline.com Research has shown that cardanol-derived plasticizers can be a viable bio-based alternative to traditional petroleum-based plasticizers, such as phthalates, which have raised environmental and health concerns. scielo.br

The introduction of the bulky, non-polar pentadecenyl group into a polymer can disrupt chain packing and reduce intermolecular forces, thereby lowering the glass transition temperature and improving the material's ductility. scielo.br This makes it a promising additive for brittle polymers like polylactic acid (PLA), enhancing their toughness and expanding their range of applications. cetjournal.it

Precursors for Polyurethanic Foams

This compound serves as a precursor for the synthesis of polyols, which are key components in the production of polyurethanes. wikipedia.org The phenolic hydroxyl group can be reacted with alkylene oxides, such as propylene (B89431) oxide or ethylene (B1197577) oxide, to create polyether polyols. These cardanol-based polyols can then be reacted with isocyanates to form polyurethane foams.

The long hydrocarbon chain from the this compound imparts hydrophobicity and can improve the hydrolytic stability of the resulting polyurethane. This makes these materials potentially suitable for applications requiring resistance to moisture. The use of this bio-based polyol also contributes to a more sustainable polyurethane product.

Advanced Materials Science Applications (e.g., Surfactants, Detergents)

The amphiphilic nature of this compound, possessing both a hydrophilic phenolic head and a long hydrophobic alkyl tail, makes it an excellent starting material for the synthesis of surfactants and detergents. tandfonline.comerasm.orgessentialchemicalindustry.orgwikipedia.org These bio-based surfactants are often more biodegradable and have lower toxicity compared to their petroleum-derived counterparts.

Derivatives of this compound have been synthesized to create various types of surfactants, including anionic, cationic, and non-ionic surfactants. researchgate.net For instance, sulfonation of the aromatic ring leads to anionic surfactants, while ethoxylation of the phenolic hydroxyl group yields non-ionic surfactants. researchgate.net These surfactants have shown effectiveness in lowering surface tension and have potential applications in household cleaning products, industrial emulsifiers, and dispersants. tandfonline.comerasm.org

Role as Precursors in Organic Synthesis (e.g., Kairomones)

The chemical reactivity of this compound makes it a valuable precursor in organic synthesis for the creation of more complex molecules. researchgate.netudsm.ac.tz The double bond in the alkyl chain and the reactive sites on the aromatic ring provide opportunities for a variety of chemical transformations.

One notable application is the synthesis of kairomones, which are semiochemicals emitted by one species that benefit a receiving species. researchgate.netudsm.ac.tz For example, 3-propylphenol, a component of the tsetse fly kairomone, has been synthesized from this compound through a series of reactions including double bond isomerization and metathesis. researchgate.netresearchgate.net This demonstrates the potential of using this renewable resource to produce high-value specialty chemicals for applications in pest management and ecological studies.

Innovations in Agricultural Biopesticides

There is growing interest in the use of plant-derived compounds as biopesticides to offer a more sustainable and environmentally friendly alternative to synthetic pesticides. neptjournal.comnih.govfrontiersin.orgresearchgate.net Cashew nutshell liquid, which contains this compound, has demonstrated insecticidal and fungicidal properties. neptjournal.comresearchgate.net

The phenolic nature of this compound and its long alkyl chain are believed to contribute to its biocidal activity. These compounds can disrupt cell membranes and interfere with the metabolic processes of various pests and pathogens. nih.gov Research has shown that CNSL can be effective against certain agricultural pests. neptjournal.com Further investigation and formulation development could lead to the creation of novel biopesticides based on this compound, contributing to integrated pest management strategies and more sustainable agricultural practices. nih.govbdspublishing.com

Below is an interactive data table summarizing the applications of this compound:

Strategies for Novel Delivery System Development

The significant biological activities of this compound, particularly its antioxidant and antimicrobial properties, have spurred research into developing effective delivery systems to enhance its utility in pharmaceutical, nutraceutical, and biomedical fields. nmb-journal.com The primary goals of these strategies are to improve the compound's bioavailability, protect it from degradation, and enable controlled or targeted release. scielo.brtandfonline.com Due to its lipophilic nature, encapsulation technologies are at the forefront of this research. nmb-journal.comscielo.br

Microencapsulation

Microencapsulation involves entrapping the active compound within a polymer matrix to form microparticles. Studies have demonstrated the successful encapsulation of cardanol, the mixture containing this compound, using poly(lactic acid) (PLA), a biodegradable polymer. researchgate.netresearchgate.net The solvent evaporation technique is commonly employed for this purpose. researchgate.net Research has shown that the properties of the resulting microcapsules, such as particle size and encapsulation efficiency, can be modulated by adjusting parameters like the molar mass of the PLA and the concentration of the emulsifying agent. researchgate.netresearchgate.net Higher molar mass PLA has been associated with greater encapsulation efficiency and a slower, more controlled release of cardanol. researchgate.net These PLA-cardanol microcapsules have been investigated for applications requiring sustained release of the active phenolic compound. researchgate.net

Nanoencapsulation

Reducing the carrier size to the nanoscale can offer advantages in terms of stability and bioavailability. nmb-journal.comresearchgate.net Nanoparticles loaded with cardanol have been successfully produced using natural, biocompatible, and biodegradable polymers like chitosan, sodium alginate, and gum arabic through a method called polyelectrolyte complexation. nmb-journal.com The resulting nanoparticles are spherical and have been shown to enhance the antioxidant potential of cardanol compared to its pure form. nmb-journal.com Such nano-delivery systems are being explored to maintain the compound's beneficial properties, protect the active ingredient, and potentially target its action in specific locations within the body. nmb-journal.comphcogrev.com

Other Advanced Delivery Systems for Phenolic Compounds

Beyond micro- and nano-encapsulation, a variety of other advanced delivery systems are being investigated for phenolic compounds in general, which could be applicable to this compound. These include:

Lipid-Based Systems: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are promising for encapsulating lipophilic compounds like this compound. scielo.brresearchgate.net These systems can improve stability, provide controlled release, and protect the compound from environmental degradation. scielo.br

Phytosomes: These are complexes formed between the phenolic compound and phospholipids (B1166683) (like phosphatidylcholine), which can enhance absorption and bioavailability. encyclopedia.pub

Polymeric Nanoparticles: Besides PLA, other synthetic polymers like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) are used to create stable nanocarriers for sustained and controlled release of phenolic compounds. scielo.brtandfonline.com

The development of these novel delivery systems is a critical step in translating the promising in vitro biological activities of this compound into practical applications with enhanced efficacy. scielo.br

Interactive Data Table: Novel Delivery Systems for Cardanol and Phenolic Compounds

| Delivery System | Carrier Material(s) | Encapsulation Method | Key Findings for Cardanol/Phenolic Compounds | Potential Applications |

| Microcapsules | Poly(lactic acid) (PLA) | Solvent Evaporation | Slower, controlled release of cardanol; efficiency depends on polymer molar mass. researchgate.netresearchgate.net | Controlled-release formulations |

| Nanoparticles | Chitosan, Sodium Alginate, Gum Arabic | Polyelectrolyte Complexation | Spherical nanoparticles; enhanced antioxidant activity of cardanol. nmb-journal.com | Pharmaceutical, Nutraceutical, Biomedical |

| Solid Lipid Nanoparticles (SLNs) | Solid Lipids (e.g., triglycerides, fatty acids) | High-Pressure Homogenization, Microemulsion | Improved bioavailability and protection for phenolic compounds. researchgate.net | Oral delivery of nutraceuticals |

| Liposomes | Phospholipids | Various | Can encapsulate both hydrophilic and lipophilic substances; controlled release. | Drug delivery |

| Phytosomes | Phospholipids (e.g., Phosphatidylcholine) | Stoichiometric Reaction | Increased bioavailability by crossing lipid biomembranes. encyclopedia.pub | Herbal drug and nutraceutical delivery |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 3-Pentadec-8-enylphenol in natural product research?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify the phenolic ring and unsaturated aliphatic chain (Z-configuration at C8). Compare chemical shifts with literature data for analogous alkylphenols .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (CHO) and fragmentation patterns.

- Chromatography: Reverse-phase HPLC with UV detection (λ = 270–280 nm) ensures purity. Validate retention times against reference standards when available.

Advanced: How can researchers address discrepancies in reported bioactivity (e.g., antioxidant vs. pro-oxidant effects) of this compound across studies?

Answer:

- Variable Standardization: Control experimental variables such as concentration ranges (e.g., 1–100 µM), solvent systems (DMSO vs. ethanol), and cell lines (e.g., HepG2 vs. RAW264.7) to isolate confounding factors .

- Mechanistic Profiling: Combine in vitro assays (e.g., DPPH scavenging) with in vivo oxidative stress markers (e.g., glutathione levels) to contextualize dual effects .

- Systematic Reviews: Apply PRISMA guidelines to synthesize contradictory evidence, emphasizing study quality and bias assessment .

Basic: What in vitro models are methodologically robust for evaluating the anti-hyperglycemic potential of this compound?

Answer:

- α-Glucosidase Inhibition Assays: Use p-nitrophenyl-α-D-glucopyranoside as a substrate to measure enzyme inhibition kinetics (IC values).

- Insulin Resistance Models: Treat 3T3-L1 adipocytes with TNF-α to simulate insulin resistance, then assess glucose uptake via 2-NBDG fluorescence .

- Dose-Response Design: Include positive controls (e.g., metformin) and triplicate replicates to ensure reproducibility.

Advanced: What computational strategies can predict the molecular interactions of this compound with lipid membranes or protein targets?

Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s insertion into lipid bilayers to assess membrane permeability. Use force fields like CHARMM36 for accuracy.

- Docking Studies: Target antioxidant-related proteins (e.g., Nrf2 or Keap1) using AutoDock Vina. Validate predictions with mutagenesis or binding assays.

- QSAR Modeling: Corrogate substituent effects (e.g., chain length vs. hydroxyl position) on bioactivity using datasets from structural analogs .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy (per SDS recommendations) .

- First-Aid Measures: For accidental ingestion, administer activated charcoal and consult a physician immediately .

Advanced: How can extraction and purification workflows be optimized to isolate this compound from complex biological matrices?

Answer:

- Solvent Selection: Use methanol:water (80:20) for initial extraction, followed by liquid-liquid partitioning with ethyl acetate to enrich phenolic fractions.

- Column Chromatography: Employ silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate aliphatic and aromatic components.

- Purity Validation: Confirm isolated compound purity (>95%) via HPLC-ELSD and melting point analysis .

Basic: What are the key considerations for designing dose-response studies on this compound’s bioactivity?

Answer:

- Concentration Range: Test logarithmic dilutions (e.g., 0.1–100 µM) to identify EC/IC values.

- Control Groups: Include vehicle controls (e.g., 0.1% DMSO) and reference compounds (e.g., quercetin for antioxidant assays).

- Statistical Power: Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to ensure significance .

Advanced: How can researchers integrate multi-omics approaches to elucidate the systemic effects of this compound?

Answer:

- Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., antioxidant pathways like SOD1 or CAT).

- Metabolomics: Use LC-MS/MS to profile changes in metabolites (e.g., glutathione, malondialdehyde) linked to oxidative stress.

- Network Analysis: Merge omics datasets via platforms like Cytoscape to map interaction networks and prioritize mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.